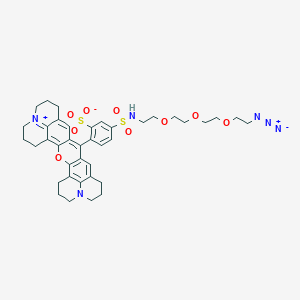
4-Nitrophenyl 2-Acetamido-2-deoxy--4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of a glucopyranoside and a fucopyranoside unit, linked through a glycosidic bond. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for studying glycosidases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the individual sugar units, followed by their coupling through glycosidic bond formation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesis equipment. The use of biocatalysts, such as glycosyltransferases, can also be employed to enhance the efficiency and selectivity of the glycosidic bond formation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, yielding the individual sugar units.
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases or acids like hydrochloric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Produces individual sugar units, such as 2-acetamido-2-deoxy-beta-D-glucopyranose and alpha-L-fucopyranose.
Oxidation: Produces nitroso or nitro derivatives of the nitrophenyl group.
Reduction: Produces amino derivatives of the nitrophenyl group.
Applications De Recherche Scientifique
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity and enzyme kinetics.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Medicine: For developing diagnostic assays for diseases related to glycosidase deficiencies.
Industry: In the production of bioactive compounds and as a standard for quality control in biochemical assays.
Mécanisme D'action
The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The enzymatic action cleaves the glycosidic bond, releasing 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm. This reaction is used to quantify enzyme activity and study enzyme kinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
Uniqueness
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the fucopyranosyl unit, which is less common in similar compounds. This structural feature allows it to
Propriétés
Formule moléculaire |
C20H28N2O12 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
N-[(2S,3S,5S)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(3S,4S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12?,13-,14?,15?,16-,17-,18+,19+,20?/m0/s1 |
Clé InChI |
JQGZMRCVWYGGHU-BUJSECFESA-N |
SMILES isomérique |
C[C@H]1C([C@@H]([C@@H](C(O1)O[C@@H]2C(O[C@H]([C@H](C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
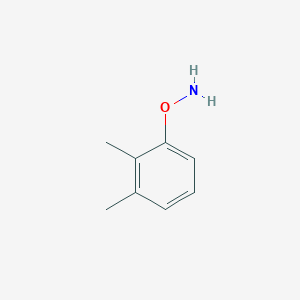

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
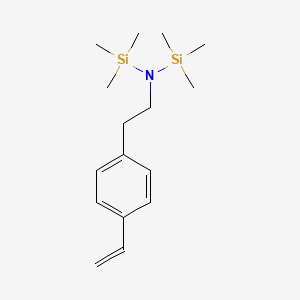
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
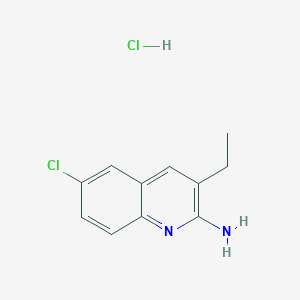
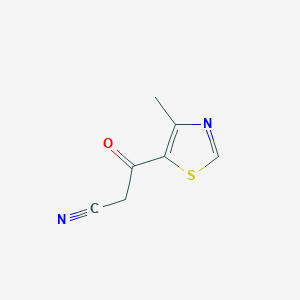


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
